molecular formula C24H25F3N2O3 B7752499 5-hydroxy-2-methyl-4-[(3-methylpiperidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-3-carboxamide

5-hydroxy-2-methyl-4-[(3-methylpiperidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-3-carboxamide

Cat. No.: B7752499
M. Wt: 446.5 g/mol
InChI Key: ZBNYQXNSNSVCTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-hydroxy-2-methyl-4-[(3-methylpiperidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-3-carboxamide is a complex organic compound with a unique structure that includes a benzofuran core, a piperidine ring, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-2-methyl-4-[(3-methylpiperidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-3-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable leaving group on the benzofuran core.

    Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group is attached through a coupling reaction, such as a Suzuki or Heck coupling, using a trifluoromethylphenyl boronic acid or halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group on the benzofuran core can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl group in the carboxamide moiety can be reduced to an amine.

    Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products

    Oxidation: Formation of benzofuran-3-one derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted trifluoromethylphenyl derivatives.

Scientific Research Applications

5-hydroxy-2-methyl-4-[(3-methylpiperidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Pharmacology: Study of its effects on various biological pathways and its potential as a therapeutic agent.

    Chemical Biology: Use as a probe to study the interactions of small molecules with biological macromolecules.

    Industrial Chemistry:

Mechanism of Action

The mechanism of action of 5-hydroxy-2-methyl-4-[(3-methylpiperidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    5-hydroxy-2-methyl-1-benzofuran-3-carboxamide: Lacks the piperidine and trifluoromethylphenyl groups.

    2-methyl-4-[(3-methylpiperidin-1-yl)methyl]-N-phenyl-1-benzofuran-3-carboxamide: Lacks the trifluoromethyl group.

    5-hydroxy-2-methyl-4-[(3-methylpiperidin-1-yl)methyl]-N-phenyl-1-benzofuran-3-carboxamide: Lacks the trifluoromethyl group.

Uniqueness

The presence of the trifluoromethylphenyl group in 5-hydroxy-2-methyl-4-[(3-methylpiperidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-3-carboxamide imparts unique properties, such as increased lipophilicity and potential for enhanced biological activity. The combination of the benzofuran core, piperidine ring, and trifluoromethylphenyl group makes this compound distinct from its analogs.

Properties

IUPAC Name

5-hydroxy-2-methyl-4-[(3-methylpiperidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25F3N2O3/c1-14-5-4-10-29(12-14)13-18-19(30)8-9-20-22(18)21(15(2)32-20)23(31)28-17-7-3-6-16(11-17)24(25,26)27/h3,6-9,11,14,30H,4-5,10,12-13H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNYQXNSNSVCTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=C(C=CC3=C2C(=C(O3)C)C(=O)NC4=CC=CC(=C4)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.